molecular formula C7H7ClN2O B051575 6-chloro-N-methylpyridine-2-carboxamide CAS No. 845306-04-9

6-chloro-N-methylpyridine-2-carboxamide

Cat. No. B051575
M. Wt: 170.59 g/mol
InChI Key: PZDCYXWZXSTONB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from specific pyridine derivatives. A practical approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with chloropyridine carboxylic acids under optimized conditions, achieving high yield and purity. For instance, Song (2007) optimized the synthesis of a related compound, achieving a yield of 90.3% and a purity of 99.5% (Yang-Heon Song, 2007).

Molecular Structure Analysis

The molecular structure of 6-chloro-N-methylpyridine-2-carboxamide and related compounds can be characterized using techniques like FT-IR, NMR, and X-ray diffraction. Jayarajan et al. (2019) provided a detailed analysis of synthesized compounds, showing their molecular docking studies and potential interactions with biological targets (R. Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 6-chloro-N-methylpyridine-2-carboxamide involves its participation in various chemical transformations. The compound can undergo reactions facilitated by conditions such as the presence of triethylamine or other catalysts to form complex molecular structures with potential biological activities. For example, reactions involving carboxylic acids and amines with halopyridinium iodides illustrate the compound's ability to form carboxamides rapidly (E. Bald et al., 1975).

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “6-chloro-N-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 845306-04-9 . It is used in the field of chemical synthesis .
  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines, which could potentially be synthesized from “6-chloro-N-methylpyridine-2-carboxamide”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Substituted Piperidines
    • Summary of Application : “6-chloro-N-methylpyridine-2-carboxamide” is used as a reagent in the synthesis of substituted piperidines .
    • Results or Outcomes : Substituted piperidines synthesized using this compound are used as histamine H3 receptor ligands for treating neurological and psychiatric disorders .
  • Intermediate in Organic Synthesis
    • Summary of Application : “6-chloro-N-methylpyridine-2-carboxamide” is used as an intermediate in organic synthesis .

Safety And Hazards

6-chloro-N-methylpyridine-2-carboxamide is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-chloro-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDCYXWZXSTONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methylpyridine-2-carboxamide

CAS RN

845306-04-9
Record name 6-chloro-N-methylpyridine-2-carboxamide
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